4-(Chlorosulfonyl)phenyl pivalate

Description

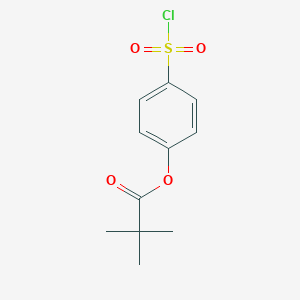

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorosulfonylphenyl) 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO4S/c1-11(2,3)10(13)16-8-4-6-9(7-5-8)17(12,14)15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRSTUAZWZWGRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451851 | |

| Record name | 4-(Chlorosulfonyl)phenyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150374-99-5 | |

| Record name | 4-(Chlorosulfonyl)phenyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chlorosulfonyl Phenyl Pivalate

Established Synthetic Pathways

The primary route for the synthesis of 4-(chlorosulfonyl)phenyl pivalate (B1233124) involves a two-step process starting from sodium 4-hydroxybenzenesulfonate (B8699630). This is followed by chlorination to yield the desired product.

Routes utilizing specific reagents and conditions

A well-documented method for the synthesis of 4-(chlorosulfonyl)phenyl pivalate begins with the reaction of sodium 4-hydroxybenzenesulfonate with pivaloyl chloride. google.com This initial step is carried out in the presence of an organic base, such as triethylamine (B128534), and a suitable solvent. The resulting intermediate, a 4-pivaloyloxybenzenesulfonate salt, is then subjected to a halogenating agent to produce this compound. google.com

Common halogenating agents employed for this conversion include thionyl chloride, oxalyl chloride, and phosphorus oxychloride, with thionyl chloride being a frequently preferred option. google.com The reaction is typically performed in a chlorinated solvent like dichloromethane (B109758) or an aromatic solvent such as toluene (B28343). google.com

An alternative approach involves the direct chlorosulfonation of a precursor, a common method for introducing a sulfonyl chloride group onto an aromatic ring. However, the two-step process starting from sodium 4-hydroxybenzenesulfonate provides a reliable pathway to the target compound.

| Reagent/Condition | Role/Description |

| Sodium 4-hydroxybenzenesulfonate | Starting material |

| Pivaloyl chloride | Reactant for esterification |

| Triethylamine (Et3N) | Organic base |

| Dichloromethane (CH2Cl2) | Solvent |

| Thionyl chloride (SOCl2) | Chlorinating agent |

Optimization of Reaction Parameters

To maximize the yield and purity of this compound, careful optimization of reaction parameters is crucial. This includes temperature control, solvent selection, stoichiometric balance of reagents, and reaction duration.

Temperature effects

The temperature at which the synthesis is conducted plays a critical role. The initial reaction between sodium 4-hydroxybenzenesulfonate and pivaloyl chloride is typically carried out at a temperature ranging from 0°C to 40°C, with a preferred range of 20°C to 30°C. google.com The subsequent chlorination step is also temperature-sensitive. For instance, when reacting a pivaloyloxybenzenesulfonate intermediate with thionyl chloride, the reaction may be initiated at a lower temperature (e.g., 0-5°C) and then allowed to proceed at room temperature. google.com Maintaining the temperature within the optimal range is essential to prevent side reactions and decomposition of the product.

| Reaction Step | Temperature Range (°C) | Preferred Temperature (°C) |

| Esterification | 0 - 40 | 20 - 30 |

| Chlorination (with thionyl chloride) | 0 - 25 | 0 - 5 (initial), then room temp |

Solvent selection (e.g., dry 1,4-dioxane (B91453), anhydrous CH2Cl2, dry DMF)

The choice of solvent significantly influences the reaction's efficiency. For the esterification step, chlorinated solvents such as dichloromethane (CH2Cl2) are commonly used. google.com Aromatic solvents like toluene are also viable options. google.com In the subsequent chlorination step, particularly when using thionyl chloride, solvents such as N,N-dimethylformamide (DMF) can be employed. google.com The solvent should be anhydrous to prevent hydrolysis of the acid chloride and other moisture-sensitive reagents. The use of dry solvents like 1,4-dioxane and anhydrous CH2Cl2 is therefore recommended. The solubility of the reactants and intermediates in the chosen solvent is a key consideration for ensuring a homogeneous reaction mixture and facilitating the reaction.

| Solvent | Application |

| Dichloromethane (CH2Cl2) | Esterification step |

| Toluene | Esterification and work-up |

| N,N-Dimethylformamide (DMF) | Chlorination step |

Stoichiometric considerations (e.g., triethylamine, Et3N)

The molar ratios of the reactants and reagents are critical for achieving a high yield. In the reaction of sodium 4-hydroxybenzenesulfonate with pivaloyl chloride, an excess of pivaloyl chloride (typically 1.0-1.5 equivalents) and the organic base, triethylamine (usually 2.0-2.5 equivalents), is often used to drive the reaction to completion. google.com The use of an appropriate amount of the base is essential to neutralize the acid generated during the reaction and to facilitate the formation of the desired product.

| Reagent | Stoichiometric Ratio (equivalents) |

| Pivaloyl chloride | 1.0 - 1.5 |

| Triethylamine (Et3N) | 2.0 - 2.5 |

Reaction time optimization

The duration of the reaction is another parameter that requires optimization. The esterification reaction is typically monitored by techniques such as High-Performance Liquid Chromatography (HPLC) and is generally allowed to proceed for a few hours until completion. google.com Similarly, the chlorination step is also monitored to determine the optimal reaction time, which can vary depending on the specific reagents and conditions used. google.com A typical reaction time for the esterification step is around 2 hours. google.com For the chlorination with thionyl chloride, the reaction might be stirred for an hour at a low temperature and then for a shorter period at room temperature. google.com

| Reaction Step | Typical Reaction Time |

| Esterification | ~ 2 hours |

| Chlorination (with thionyl chloride) | ~ 1.5 hours |

Advanced Synthetic Approaches and Innovations

Recent advancements in chemical synthesis have paved the way for more efficient and environmentally conscious methods for producing this compound. These approaches prioritize the use of novel catalysts and adherence to the principles of green chemistry.

Exploration of Novel Catalytic Systems

The synthesis of aryl sulfonyl chlorides, a class of compounds to which this compound belongs, has traditionally relied on the use of chlorosulfonic acid. However, research has explored the use of alternative halogenating agents. For instance, the synthesis of 4-(halosulfonyl)phenyl pivalate can be achieved using conventional halogenating agents like thionyl chloride, oxalyl chloride, and phosphorus oxychloride. google.com When thionyl chloride is utilized, it leads to the formation of the desired intermediate. google.com

While specific novel catalytic systems for the direct synthesis of this compound are not extensively detailed in the provided information, the broader field of organic synthesis is continually developing new catalysts. For example, research into polysilane-supported palladium/alumina hybrid catalysts has shown promise in continuous flow hydrogenation reactions. elsevierpure.com Furthermore, the development of chiral calcium chloride catalyst systems for asymmetric reactions highlights the ongoing innovation in catalysis. elsevierpure.com The application of such novel catalytic systems could potentially be adapted for the synthesis of sulfonyl chlorides, aiming to improve yield, selectivity, and reaction conditions. The use of inexpensive and less toxic catalysts, such as iron-based catalysts in other types of reactions, also points towards a trend in developing more sustainable synthetic methods. google.com

Green Chemistry Considerations in Synthesis

Green chemistry principles are increasingly being integrated into chemical manufacturing processes to minimize environmental impact. For the synthesis of this compound and related compounds, several green chemistry considerations are relevant.

One key aspect is the choice of solvents. The use of greener solvents, such as Cyrene™, which is derived from biomass, is being explored as a substitute for more hazardous solvents like N,N-dimethylformamide (DMF). mdpi.com Cyrene™ is biodegradable and has low toxicity, making it an attractive alternative. mdpi.com The high miscibility of Cyrene™ with water also facilitates easier work-up and potential for recycling. mdpi.com

Another green chemistry approach involves minimizing the generation of toxic byproducts and isolating hazardous intermediates. rsc.org This can be achieved through one-pot syntheses where intermediates are generated and consumed in situ. rsc.org For instance, in the synthesis of other sulfur-containing compounds, methods have been developed to avoid the use of toxic reagents like cyanide by employing alternative catalysts. google.com

The use of water as a solvent, where feasible, represents a significant step towards greener synthesis. nih.gov Additionally, the development of solvent-free reactions or reactions that utilize recyclable catalysts aligns with the goals of green chemistry. nih.gov While the direct application of these specific green methods to the synthesis of this compound is not explicitly documented in the search results, they represent important trends in the field of chemical synthesis that could be applied to make its production more sustainable.

Chemical Reactivity and Derivatization of 4 Chlorosulfonyl Phenyl Pivalate

Sulfonylation Reactions

The presence of the highly electrophilic sulfonyl chloride group (-SO₂Cl) is the defining feature of 4-(chlorosulfonyl)phenyl pivalate's reactivity. This group readily undergoes sulfonylation reactions, where it is attacked by nucleophiles, leading to the displacement of the chloride ion and the formation of a new sulfur-nucleophile bond. These reactions are fundamental to the derivatization of this compound.

Nucleophilic Attack by Nitrogen-Containing Compounds

Nitrogen-containing compounds, such as amines and their derivatives, are excellent nucleophiles for attacking the sulfonyl chloride of 4-(chlorosulfonyl)phenyl pivalate (B1233124). The lone pair of electrons on the nitrogen atom initiates the reaction, resulting in the formation of stable sulfonamide linkages.

The reaction of this compound with 1H-indazol-3-amine exemplifies a typical sulfonylation reaction. In this process, the amino group of 1H-indazol-3-amine acts as the nucleophile, attacking the sulfur atom of the chlorosulfonyl group. This nucleophilic attack leads to the formation of a sulfonamide bond and the elimination of hydrogen chloride, which is typically neutralized by a base present in the reaction mixture. The resulting product is N-(1H-indazol-3-yl)-4-(pivaloyloxy)benzenesulfonamide. The 1H-indazole-3-amine structure is a recognized hinge-binding fragment in medicinal chemistry, making its derivatives, such as the product of this reaction, of interest in drug discovery. chemicalbook.com

General reaction conditions for the synthesis of related N-(1H-indazol-6-yl)benzenesulfonamide derivatives involve the use of a copper(I) iodide catalyst, a base such as potassium carbonate, and a ligand like N,N'-dimethylethylenediamine (DMEDA) in a solvent such as acetonitrile, with heating. nih.gov

Table 1: Reactants and Products in the Sulfonylation of 1H-Indazol-3-amine

| Reactant | Product |

| This compound | N-(1H-indazol-3-yl)-4-(pivaloyloxy)benzenesulfonamide |

| 1H-Indazol-3-amine |

The reaction of this compound with a wide range of primary and secondary amines leads to the formation of compounds containing the N-substituted sulfamoylphenyl pivalate fragment. This transformation is a cornerstone of its utility in chemical synthesis. The general reaction involves the nucleophilic attack of the amine on the sulfonyl chloride, affording the corresponding sulfonamide. The choice of amine dictates the final structure of the resulting molecule. These fragments are integral to the synthesis of various biologically active molecules.

The versatility of this compound allows for the synthesis of a diverse array of sulfonamide analogs. By varying the amine nucleophile, a library of compounds with different substituents can be generated. For instance, reaction with aniline (B41778) derivatives, heterocyclic amines, or aliphatic amines will yield the corresponding N-aryl, N-heterocyclic, or N-aliphatic sulfonamides, respectively. These reactions are typically carried out in the presence of a base to scavenge the HCl produced. The resulting sulfonamide analogs often serve as scaffolds for the development of new therapeutic agents. For example, the synthesis of various benzenesulfonamide (B165840) derivatives has been explored for their potential as anti-influenza and antimicrobial agents. nih.govnih.gov

Table 2: Examples of Amine Nucleophiles for the Synthesis of Sulfonamide Analogs

| Amine Nucleophile | Resulting Sulfonamide Class |

| Aniline | N-Phenylsulfonamide |

| Piperidine | N-Piperidinylsulfonamide |

| Benzylamine | N-Benzylsulfonamide |

Reactivity with Indole (B1671886) and Indazole Derivatives

Beyond simple amines, the sulfonylation reaction extends to more complex nitrogen-containing heterocycles like indole and indazole. The nitrogen atom within the heterocyclic ring system can act as a nucleophile, leading to N-sulfonylated products.

The synthesis of ethyl 1-{[4-(pivaloyloxy)phenyl]sulfonyl}-1H-indole-3-carboxylate derivatives involves the reaction of an appropriately substituted ethyl 1H-indole-3-carboxylate with this compound. In this reaction, the nitrogen atom of the indole ring attacks the sulfonyl chloride. The presence of an electron-withdrawing carboxylate group at the 3-position can influence the nucleophilicity of the indole nitrogen. The reaction is typically facilitated by a base to deprotonate the indole nitrogen, enhancing its nucleophilicity. The resulting N-sulfonylated indole derivatives are of interest in various fields, including medicinal chemistry. A practical synthesis for related 1H-indazole-3-carboxylic acid derivatives has been described, highlighting the importance of these structural motifs. semanticscholar.org

Table 3: Key Components for the Synthesis of Ethyl 1-{[4-(pivaloyloxy)phenyl]sulfonyl}-1H-indole-3-carboxylate

| Starting Material | Reagent | Product |

| Ethyl 1H-indole-3-carboxylate | This compound | Ethyl 1-{[4-(pivaloyloxy)phenyl]sulfonyl}-1H-indole-3-carboxylate |

Synthesis of 4-[(3-cyano-1H-indol-1-yl)sulfonyl]phenyl pivalate

The synthesis of 4-[(3-cyano-1H-indol-1-yl)sulfonyl]phenyl pivalate involves the reaction of 3-cyano-1H-indole with this compound. The nitrogen atom of the indole ring acts as a nucleophile, attacking the sulfonyl chloride group to form the corresponding sulfonamide.

The starting material, 3-cyanoacetyl indole, is a versatile precursor in the synthesis of various indole-containing heterocyclic compounds. imtm.czcombichemistry.com Several methods exist for the synthesis of 3-cyanoindoles, often starting from indole itself. youtube.com

Table 1: Reaction components for the synthesis of 4-[(3-cyano-1H-indol-1-yl)sulfonyl]phenyl pivalate

| Reactant/Reagent | Structure | Role |

|---|---|---|

| 3-Cyano-1H-indole |  |

Nucleophile |

| This compound |  |

Electrophile |

| Base (e.g., Pyridine, Triethylamine) | - | Acid Scavenger |

| Solvent (e.g., Dichloromethane (B109758), THF) | - | Reaction Medium |

Synthesis of 4-[(3-cyano-1H-indazol-1-yl)sulfonyl]phenyl pivalate derivatives

Similarly, 4-[(3-cyano-1H-indazol-1-yl)sulfonyl]phenyl pivalate derivatives can be synthesized through the N-sulfonylation of 3-cyano-1H-indazole with this compound. The indazole ring system is a common scaffold in pharmacologically active compounds. nih.govacs.org The synthesis of the parent 3-cyano-1H-indazole can be achieved through various routes, often involving the cyclization of appropriately substituted phenylhydrazines or other precursors.

An efficient protocol for the synthesis of N-sulfonylated indazolones from 2H-indazoles using sulfinic acid has been reported, highlighting the susceptibility of the indazole nitrogen to sulfonylation. soton.ac.uk

Table 2: Reaction components for the synthesis of 4-[(3-cyano-1H-indazol-1-yl)sulfonyl]phenyl pivalate derivatives

| Reactant/Reagent | Structure | Role |

|---|---|---|

| 3-Cyano-1H-indazole |  |

Nucleophile |

| This compound |  |

Electrophile |

| Base (e.g., Pyridine, NaH) | - | Acid Scavenger |

| Solvent (e.g., DMF, THF) | - | Reaction Medium |

Synthesis of ethyl 1-{[4-(pivaloyloxy)phenyl]sulfonyl}-1H-indazole-3-carboxylate

The synthesis of ethyl 1-{[4-(pivaloyloxy)phenyl]sulfonyl}-1H-indazole-3-carboxylate follows the same N-sulfonylation principle. Here, the starting material is ethyl 1H-indazole-3-carboxylate, which is reacted with this compound. A variety of substituted ethyl 1H-indazole-3-carboxylates have been synthesized and studied for their potential biological activities. youtube.comsapub.org The synthesis of the parent ester can be achieved through several methods, including the esterification of 1H-indazole-3-carboxylic acid. nih.govyoutube.comnih.gov

Table 3: Reaction components for the synthesis of ethyl 1-{[4-(pivaloyloxy)phenyl]sulfonyl}-1H-indazole-3-carboxylate

| Reactant/Reagent | Structure | Role |

|---|---|---|

| Ethyl 1H-indazole-3-carboxylate |  |

Nucleophile |

| This compound |  |

Electrophile |

| Base (e.g., Pyridine, K₂CO₃) | - | Acid Scavenger |

| Solvent (e.g., Acetonitrile, DMF) | - | Reaction Medium |

Synthesis of 4-{[3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]sulfonyl}phenyl pivalate

The synthesis of this derivative involves the reaction of 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine with this compound. The pyrazolo[3,4-b]pyridine scaffold is a key structural motif in many kinase inhibitors and other biologically active molecules. The trifluoromethyl group is often incorporated into drug candidates to enhance properties such as metabolic stability and binding affinity. The synthesis of the starting heterocycle, 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, can be accomplished through various cyclization strategies.

Table 4: Reaction components for the synthesis of 4-{[3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]sulfonyl]phenyl pivalate

| Reactant/Reagent | Structure | Role |

|---|---|---|

| 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | ![3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](https://storage.googleapis.com/llm-artifacts/3-trifluoromethyl-1h-pyrazolo-3-4-b-pyridine.png) |

Nucleophile |

| This compound |  |

Electrophile |

| Base (e.g., NaH, Cs₂CO₃) | - | Acid Scavenger |

| Solvent (e.g., DMF, THF) | - | Reaction Medium |

Synthesis of 4-[(3-cyano-1H-pyrazolo[3,4-b]pyridin-1-yl)sulfonyl]phenyl pivalate

This synthesis mirrors the one above, with 3-cyano-1H-pyrazolo[3,4-b]pyridine serving as the nucleophilic starting material that reacts with this compound. The cyano group can serve as a handle for further chemical modifications or can be involved in key interactions with biological targets. The synthesis of the parent 3-cyano-1H-pyrazolo[3,4-b]pyridine has been explored through various synthetic routes.

Table 5: Reaction components for the synthesis of 4-[(3-cyano-1H-pyrazolo[3,4-b]pyridin-1-yl)sulfonyl]phenyl pivalate

| Reactant/Reagent | Structure | Role |

|---|---|---|

| 3-Cyano-1H-pyrazolo[3,4-b]pyridine | ![3-Cyano-1H-pyrazolo[3,4-b]pyridine](https://storage.googleapis.com/llm-artifacts/3-cyano-1h-pyrazolo-3-4-b-pyridine.png) |

Nucleophile |

| This compound |  |

Electrophile |

| Base (e.g., NaH, K₂CO₃) | - | Acid Scavenger |

| Solvent (e.g., DMF, Acetonitrile) | - | Reaction Medium |

Reactions with selenium-containing compounds

The electrophilic nature of the sulfonyl chloride in this compound allows it to react with certain organoselenium compounds. For instance, its reaction with diselenides can lead to the formation of selenenyl chlorides. In this reaction, the Se-Se bond of the diselenide is cleaved, and each selenium atom is chlorinated by the sulfonyl chloride. This type of reaction is a known method for the preparation of selenenyl halides, which are themselves useful reagents in organic synthesis.

Formation of Solid-Phase Bound Sulfonate Esters

This compound can be utilized in solid-phase organic synthesis to immobilize molecules containing hydroxyl groups onto a solid support. This is achieved through the formation of a sulfonate ester linkage. The hydroxyl group of the molecule to be immobilized attacks the sulfonyl chloride, displacing the chloride and forming a stable sulfonate ester bond with the solid support-bound sulfonyl group. This strategy is valuable for the synthesis of libraries of compounds, as it allows for the easy separation of the desired products from excess reagents and byproducts by simple filtration. The linkage can be designed to be "traceless," meaning that upon cleavage of the final product from the solid support, no part of the linker remains attached to the molecule. imtm.czyoutube.comyoutube.com The formation of sulfonate esters from alcohols and sulfonyl chlorides is a well-established reaction, often carried out in the presence of a base like pyridine. soton.ac.uk

Cleavage and Transformation of the Pivalate Moiety

The pivalate (trimethylacetyl) group in this compound is a sterically hindered ester that offers both stability and the potential for strategic cleavage.

The carbonyl carbon of the pivaloyl group is electrophilic and can be subject to nucleophilic attack. nih.govsemanticscholar.org However, the bulky tert-butyl group provides significant steric hindrance, making it less susceptible to nucleophilic attack compared to less hindered esters like acetates or benzoates. This steric hindrance contributes to the chemical stability of the pivalate group under many reaction conditions.

The mechanism of nucleophilic attack on a carbonyl group generally proceeds through a tetrahedral intermediate. nih.gov In the case of the pivaloyl group, the approach of a nucleophile is sterically impeded, often requiring more forcing conditions or specific catalysts for the reaction to occur. This differential reactivity can be exploited in synthetic strategies where selective deprotection is required.

The cleavage of the pivalate group from an aryl pivalate is a key step in many synthetic sequences where it is used as a protecting group for a phenol (B47542). Various methods have been developed for the deprotection of aryl pivalates, with the choice of reagent depending on the other functional groups present in the molecule. cmu.edu The cleavage of the pivalate ester unmasks the phenolic hydroxyl group, which can then participate in subsequent reactions.

Common methods for the cleavage of aryl pivalates include:

Basic Hydrolysis: Treatment with a strong base such as sodium hydroxide (B78521) or potassium carbonate in a suitable solvent. cmu.edu

Acidic Hydrolysis: While more resistant to acid than many other esters, cleavage can be achieved under strong acidic conditions.

Organometallic Reagents: Reagents such as organolithium or Grignard reagents can cleave pivalate esters. cmu.edu

Reductive Cleavage: Certain reducing agents can effect the cleavage of the pivalate group. organic-chemistry.org

Nickel-catalyzed Amination: A notable transformation involves the nickel-catalyzed amination of aryl pivalates, which proceeds via cleavage of the aryl C-O bond. nih.gov

The selection of the appropriate cleavage method is crucial to ensure the integrity of the rest of the molecule, particularly the sulfonate linker if the compound is attached to a solid support.

Mechanistic Investigations of Reactions Involving 4 Chlorosulfonyl Phenyl Pivalate

Elucidation of Reaction Mechanisms

The reactivity of 4-(chlorosulfonyl)phenyl pivalate (B1233124) is dictated by its two primary functional groups: the sulfonyl chloride and the pivalate ester. Mechanistic studies have shed light on how these groups behave in different chemical environments, particularly in the context of enzyme inhibition and sulfonylation reactions.

In the context of serine protease inhibition, particularly human neutrophil elastase (HNE), the pivalate ester of 4-(chlorosulfonyl)phenyl pivalate plays a critical role. Serine proteases, including HNE, feature a catalytic triad (B1167595) in their active site, with serine-195 (Ser195) acting as a key nucleophile. The inhibition mechanism often involves the acylation of this serine residue.

While direct mechanistic studies on the interaction of this compound with Ser195 are not extensively documented in publicly available literature, the behavior of structurally related inhibitors provides significant insights. It is proposed that the pivaloyl group of derivatives synthesized from this compound can be subjected to nucleophilic attack by the hydroxyl group of Ser195. This attack on the pivaloyl carbonyl carbon leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the acylation of the serine residue, forming a stable pivaloyl-enzyme conjugate and releasing the phenol (B47542). This process effectively deactivates the enzyme.

The general mechanism can be summarized as follows:

Binding: The inhibitor molecule, derived from this compound, binds to the active site of the serine protease.

Nucleophilic Attack: The oxygen atom of the Ser195 side-chain hydroxyl group attacks the electrophilic carbonyl carbon of the pivalate group.

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

Acylation: The intermediate collapses, leading to the formation of a covalent bond between the pivaloyl group and the Ser195 oxygen, and the departure of the phenolate (B1203915) leaving group.

This acylation mechanism is a common strategy for the irreversible inhibition of serine proteases.

The chlorosulfonyl group of this compound is a classic functional group for sulfonylation reactions, such as the formation of sulfonamides and sulfonate esters. The mechanistic pathways for these reactions are generally well-understood for arenesulfonyl chlorides.

The sulfonylation of a nucleophile (Nu-H), such as an amine or a phenol, by this compound can proceed through different pathways depending on the reaction conditions and the nature of the nucleophile. The two primary mechanisms are the S_N_2-like (associative) and the S_N_1-like (dissociative) pathways.

S_N_2-like (Associative) Pathway: In this pathway, the nucleophile directly attacks the sulfur atom of the sulfonyl chloride. This leads to a trigonal bipyramidal transition state where the nucleophile and the leaving group (chloride) are both partially bonded to the sulfur atom. The reaction proceeds in a single concerted step. This is the more common mechanism for the reaction of arenesulfonyl chlorides with strong nucleophiles.

S_N_1-like (Dissociative) Pathway: Under certain conditions, particularly with weak nucleophiles and in polar solvents, the reaction may proceed through a dissociative mechanism. This involves the slow, rate-determining cleavage of the S-Cl bond to form a highly reactive sulfonylium cation intermediate (ArSO₂⁺). This cation is then rapidly attacked by the nucleophile.

The specific pathway followed by this compound in a sulfonylation reaction will be influenced by factors such as the solvent polarity, the strength of the nucleophile, and the presence of any catalysts. For most common applications, such as the reaction with primary or secondary amines to form sulfonamides, the S_N_2-like mechanism is expected to predominate.

Influence of Steric and Electronic Factors on Reactivity

The reactivity of this compound is significantly modulated by the steric and electronic properties of its constituent groups.

The pivaloyl group , with its bulky tert-butyl substituent, exerts a significant steric effect. This steric hindrance can influence the rate of nucleophilic attack on the adjacent carbonyl carbon. While this bulkiness can sometimes be a disadvantage, for instance, by potentially reducing the rate of acylation, it can also confer advantages such as increased stability of the resulting ester against hydrolysis. This increased stability is a desirable feature in many applications, including the design of long-acting enzyme inhibitors.

From an electronic standpoint , the molecule is influenced by two key features:

The chlorosulfonyl group (-SO₂Cl) is a strong electron-withdrawing group. This has a profound effect on the aromatic ring, making the phenyl group electron-deficient. This electronic pull increases the electrophilicity of the sulfonyl sulfur atom, making it more susceptible to nucleophilic attack. Consequently, the sulfonylation reactions involving this compound are generally efficient.

Applications in Medicinal Chemistry and Drug Discovery Research

Development of Human Neutrophil Elastase (HNE) Inhibitors

The only HNE inhibitor that has been approved for clinical use (in Japan and the Republic of Korea) is Sivelestat. frontiersin.org Research has focused on developing novel, non-peptidic inhibitors to overcome the limitations of earlier compounds. A promising strategy has been the creation of pivaloyloxy benzene (B151609) derivatives, which have shown potent and selective HNE inhibition. nih.gov

The core strategy involves using 4-(chlorosulfonyl)phenyl pivalate (B1233124) as a reactive intermediate to synthesize a variety of sulfonamide-based HNE inhibitors. The chlorosulfonyl group (–SO₂Cl) of this molecule readily reacts with primary or secondary amines of various chemical scaffolds to form stable sulfonamide linkages (–SO₂–N–). This reaction is fundamental to creating a library of diverse candidate molecules.

Inspired by the structure of Sivelestat, researchers have designed new compounds where the essential 4-(sulfamoyl)phenyl pivalate fragment is attached to different heterocyclic or acyclic scaffolds. frontiersin.org The synthesis begins with the reaction of 4-(chlorosulfonyl)phenyl pivalate with a selected amine-containing core structure. This convergent synthesis approach allows for the efficient production of a wide range of analogs for biological testing. frontiersin.orgnih.gov This method has led to the successful creation of potent HNE inhibitors with activities in the nanomolar range. frontiersin.org

Once a series of analogs is synthesized, Structure-Activity Relationship (SAR) studies are conducted to understand how chemical structure correlates with inhibitory potency. This involves systematically modifying parts of the molecule and measuring the effect on HNE inhibition.

SAR studies have confirmed that the 4-(sulfamoyl)phenyl pivalate fragment is a key pharmacophore responsible for the inhibitory activity. frontiersin.org This moiety mimics the substrate of HNE and acts as a "warhead." The inhibitory mechanism involves the pivaloyl group's ester carbonyl, which is attacked by the serine residue (Ser195) in the catalytic triad (B1167595) of the HNE active site. frontiersin.org This forms a covalent acyl-enzyme complex, effectively inactivating the enzyme. The presence of this fragment is a defining feature of this class of potent HNE inhibitors. frontiersin.orgnih.gov

While the pivalate fragment is the reactive warhead, the scaffold to which it is attached plays a crucial role in correctly positioning the inhibitor within the enzyme's binding site and can significantly influence potency and selectivity. By attaching the 4-(sulfamoyl)phenyl pivalate moiety to various known HNE inhibitor scaffolds, researchers have successfully developed novel compounds with high efficacy. frontiersin.org

For example, incorporating this fragment into different core structures has yielded several compounds with IC₅₀ values in the low nanomolar range, demonstrating that the scaffold's interaction with the enzyme's subsites is critical for achieving high affinity. frontiersin.org The data below highlights the potency of several of these novel sulfonamide analogs.

| Compound | Scaffold Type | HNE Inhibitory Activity (IC₅₀, nM) |

|---|---|---|

| 3a | A | 19 |

| 3b | A | 20 |

| 3f | B | 30 |

| 3g | B | 25 |

| 9a | C | 30 |

This table presents a selection of potent HNE inhibitors developed by incorporating the 4-(sulfamoyl)phenyl pivalate fragment onto different scaffolds, with data sourced from Crocetti et al., 2020. frontiersin.org

To visualize and understand the interactions between the inhibitors and the enzyme at an atomic level, molecular modeling and docking studies are employed. These computational techniques provide insights that guide the rational design of more effective drugs. frontiersin.orgnih.gov

Docking studies of inhibitors containing the 4-(sulfamoyl)phenyl pivalate fragment within the HNE active site have corroborated the proposed mechanism of action. frontiersin.org The models show the pivaloyloxy group positioned deep within the S1 subsite of the enzyme, a pocket that accommodates the side chains of the substrate's amino acids.

The key interaction observed is the proximity of the pivaloyl carbonyl carbon to the hydroxyl group of Ser195, the key nucleophile in the enzyme's catalytic triad. This positioning facilitates the nucleophilic attack, leading to the formation of the covalent bond that inactivates the enzyme. frontiersin.org Furthermore, the sulfonamide linker and the attached scaffold form additional hydrogen bonds and hydrophobic interactions with other residues in the binding pocket, which anchor the inhibitor and contribute to its high affinity and selectivity. frontiersin.org

Molecular Modeling and Docking Studies of HNE Inhibition

Prediction of Binding Mechanisms

The utility of this compound as a synthetic precursor allows for the creation of molecules, such as Sivelestat and its analogs, which are designed to interact with specific biological targets. Understanding the binding mechanisms of these resulting compounds is crucial for optimizing their efficacy and selectivity. Computational docking studies have been instrumental in predicting how these molecules interact with their target enzymes, such as human neutrophil elastase (HNE).

Research involving in silico studies has provided insights into the binding modes of Sivelestat and its analogs. These studies simulate the interaction between the ligand (the drug molecule) and the protein's active site, predicting the most stable binding conformations and the key intermolecular interactions. For instance, docking studies of Sivelestat with HNE have revealed specific interactions with amino acid residues within the enzyme's binding pocket. nih.govresearchgate.net

Table 1: Predicted Binding Interactions of Sivelestat with Target Enzymes

| Target Enzyme | Interacting Amino Acid Residues | Reference |

| Matrix Metalloproteinase-2 (MMP-2) | Ala167, Pro221 | nih.gov |

| Matrix Metalloproteinase-9 (MMP-9) | Ala191 | nih.gov |

Combinatorial Chemistry and Library Synthesis

Sulfonyl chlorides, as a chemical class, are valuable reagents in combinatorial chemistry for the generation of diverse compound libraries. enamine.net Their reactivity allows for the straightforward formation of sulfonamides, a functional group prevalent in many biologically active molecules. This approach enables the synthesis of large numbers of related compounds in a systematic and efficient manner, which can then be screened for desirable biological activities. The use of solid-phase synthesis, where molecules are built upon a solid support, can further streamline the process of library creation and purification. researchgate.net

While sulfonyl chlorides are broadly used in this context, the application of this compound specifically for the creation of large, diverse chemical libraries is not extensively documented in publicly available research. Its utility appears to be more specialized, primarily directed towards the synthesis of Sivelestat and its close analogs rather than as a general-purpose building block for broad combinatorial library synthesis. This suggests a focused application in drug discovery, targeting a specific class of enzymes.

Role in the Synthesis of Sivelestat and its Analogs

The most prominent and well-documented application of this compound is its role as a key intermediate in the synthesis of Sivelestat. frontiersin.org Sivelestat is a selective inhibitor of human neutrophil elastase, an enzyme implicated in the tissue damage associated with inflammatory conditions such as acute lung injury and acute respiratory distress syndrome. frontiersin.org

The synthesis of Sivelestat involves a multi-step process, with the reaction of this compound being a critical transformation. In a typical synthetic route, this compound is reacted with an amine-containing fragment, such as benzyl (B1604629) 2-(2-aminobenzamido)acetate. This reaction forms the crucial sulfonamide linkage that is central to the structure and activity of Sivelestat.

The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. The pivalate group serves as a protecting group for the phenolic hydroxyl group, which can be removed in a later step if necessary, or in the case of Sivelestat, remains in the final structure. This specific synthetic strategy highlights the importance of this compound as a precisely designed building block for constructing the complex architecture of Sivelestat. The robustness of this synthetic route has been detailed in several patents.

Table 2: Key Synthetic Step Involving this compound in Sivelestat Synthesis

| Reactant 1 | Reactant 2 | Key Functional Group Formed |

| This compound | Benzyl 2-(2-aminobenzamido)acetate | Sulfonamide |

The successful and efficient synthesis of Sivelestat is a testament to the strategic use of this compound, underscoring its significance in the production of this important therapeutic agent.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of 4-(Chlorosulfonyl)phenyl pivalate (B1233124). These calculations, based on the principles of quantum mechanics, can predict various molecular attributes with a high degree of accuracy. For instance, the distribution of electron density across the molecule can be mapped, identifying regions that are electron-rich or electron-deficient. This information is crucial for understanding how the molecule will interact with other chemical species.

Furthermore, quantum chemical calculations can determine the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule will be more reactive. These calculations also provide insights into the molecule's dipole moment and polarizability, which influence its solubility and intermolecular interactions.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. For 4-(Chlorosulfonyl)phenyl pivalate, MD simulations can reveal its conformational flexibility. The pivaloyl and chlorosulfonyl groups can rotate around the phenyl ring, and these simulations can map the energy landscape associated with these rotations, identifying the most stable conformations.

In the context of its application, such as in reactions, MD simulations can be used to study the interactions of this compound with other molecules, including solvents and reactants. For example, in a reaction involving a macrocyclic peptide, simulations could model how the peptide approaches and orients itself relative to the chlorosulfonyl group, providing insights into the binding process that precedes the chemical reaction. These simulations are particularly valuable for understanding phenomena in different solvent environments, as the solvent can significantly influence the molecule's conformation and reactivity.

Prediction of Reactivity and Selectivity

Computational methods are powerful tools for predicting the reactivity and selectivity of this compound in chemical reactions. By analyzing the electronic structure and steric factors, it is possible to anticipate which sites on the molecule are most likely to react and under what conditions. The chlorosulfonyl group is a key reactive site, and computational models can help predict its susceptibility to nucleophilic attack.

Analytical Methodologies in Research on 4 Chlorosulfonyl Phenyl Pivalate and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the molecular structure of newly synthesized compounds like 4-(chlorosulfonyl)phenyl pivalate (B1233124).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

For 4-(chlorosulfonyl)phenyl pivalate, the expected ¹H-NMR spectrum would show distinct signals corresponding to the different types of protons present. The nine protons of the pivalate group's tert-butyl moiety would likely appear as a sharp singlet due to their chemical equivalence. The aromatic protons on the phenyl ring would exhibit more complex splitting patterns, appearing as doublets or multiplets, due to their coupling with adjacent protons.

The ¹³C-NMR spectrum would complement the ¹H-NMR data by providing information on the carbon skeleton. Distinct peaks would be expected for the quaternary carbon and the methyl carbons of the pivalate group, the carbonyl carbon of the ester, and the carbons of the phenyl ring. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the chlorosulfonyl and pivalate ester groups.

A hypothetical representation of the expected NMR data is presented below. Please note that these are estimated values and have not been experimentally verified from public sources.

Table 1: Hypothetical NMR Data for this compound

| Analysis | Expected Chemical Shift (ppm) | Assignment |

| ¹H-NMR | ~1.3 | (CH₃)₃C- (s, 9H) |

| ~7.4 - 8.1 | Aromatic-H (m, 4H) | |

| ¹³C-NMR | ~27 | (CH₃)₃C - |

| ~39 | (CH ₃)₃C- | |

| ~120 - 155 | Aromatic-C | |

| ~176 | C=O |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

In the IR spectrum of this compound, characteristic absorption bands would be expected for the sulfonyl chloride and ester functional groups. A strong absorption band is anticipated for the carbonyl (C=O) stretching of the pivalate ester. Additionally, characteristic stretching vibrations for the S=O bonds of the sulfonyl chloride group would be prominent. The spectrum would also show absorptions corresponding to C-H bonds of the aliphatic and aromatic portions of the molecule, as well as C-O and C-S single bond stretches.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Ester) | ~1750 - 1735 |

| S=O (Sulfonyl Chloride) | ~1375 - 1350 and ~1185 - 1165 |

| C-O (Ester) | ~1250 - 1000 |

| Aromatic C-H | ~3100 - 3000 |

| Aliphatic C-H | ~2980 - 2870 |

Mass Spectrometry (e.g., ESI-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In Electrospray Ionization Mass Spectrometry (ESI-MS), the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

For this compound (molecular weight: 276.74 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ or a pseudomolecular ion peak, such as [M+H]⁺ or [M+Na]⁺, corresponding to its molecular weight. Fragmentation patterns could involve the loss of the pivaloyl group, the chlorosulfonyl group, or other fragments, providing further structural confirmation.

Chromatographic Purification and Analysis

Chromatographic techniques are essential for the purification of synthesized compounds and for monitoring the progress of chemical reactions.

Thin Layer Chromatography (TLC)

TLC is a rapid and simple method used to separate components of a mixture and to determine the purity of a compound. In the context of this compound, TLC would be used to monitor the progress of its synthesis, for instance, from a corresponding phenol (B47542) derivative. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), the disappearance of the starting material and the appearance of the product spot can be visualized. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system.

Flash Column Chromatography

Flash column chromatography is a preparative technique used to purify larger quantities of a compound based on its polarity. The synthesis of this compound is often followed by purification using silica (B1680970) gel chromatography. google.com In this process, the crude product is loaded onto a column packed with silica gel and eluted with a solvent system, typically of increasing polarity. The fractions are collected and analyzed by TLC to identify those containing the pure product. A patent describing the synthesis of sivelestat, a drug for which this compound is an intermediate, mentions purification by crystallization from n-hexane, which is often performed after an initial chromatographic purification.

Future Research Directions and Therapeutic Potential

Development of more potent and stable HNE inhibitors

The regulation of human neutrophil elastase (HNE) activity is a significant therapeutic goal for a variety of chronic inflammatory diseases, particularly those affecting the cardiopulmonary system. nih.gov While 4-(chlorosulfonyl)phenyl pivalate (B1233124) serves as a crucial building block for HNE inhibitors, the quest for superior compounds is ongoing. Research is focused on overcoming challenges related to potency, selectivity, and metabolic stability. nih.gov

A primary objective is to develop inhibitors with significantly higher potency, often in the nanomolar (nM) to picomolar (pM) range. nih.govnih.gov For instance, the N-benzoylindazole derivative, a selective HNE inhibitor, demonstrates an IC50 value of 7 nM. caymanchem.com Another example, CHF6333, is a highly potent inhaled HNE inhibitor with an IC50 of 0.2 nM. nih.gov The development of such compounds has been categorized into "generations," with the most recent fifth-generation inhibitors exhibiting remarkable advancements. nih.gov These modern inhibitors often employ a strategy of "freezing the bioactive conformation," where the molecule's structure is locked into an ideal shape for binding to the enzyme. nih.govnih.gov This pre-organization of the inhibitor for the binding event boosts potency, selectivity, and stability. nih.govnih.gov

Achieving high selectivity is another critical research goal. Inhibitors must be able to distinguish HNE from other similar proteases, such as proteinase 3 (PR3) and cathepsin G, to minimize off-target effects. nih.govmdpi.com For example, some heterocyclic inhibitors show high selectivity for HNE, with significantly higher IC50 values for other serine proteases like thrombin and urokinase. nih.govcaymanchem.com

Finally, enhancing metabolic stability is essential for a drug's effectiveness. Researchers are exploring modifications to the core structures of these inhibitors to improve their pharmacokinetic profiles, ensuring they remain active in the body for a sufficient duration. The development of tripeptidyl derivatives of α-aminoalkylphosphonate diaryl esters is one such approach, which has yielded inhibitors with significantly increased activity against HNE. mdpi.com

Interactive Table 1: Potency of Select HNE Inhibitors

| Inhibitor | Target | IC50 / Kinetic Value | Reference |

|---|---|---|---|

| N-benzoylindazole derivative | Human Neutrophil Elastase | 7 nM | caymanchem.com |

| CHF6333 | Human Neutrophil Elastase | 0.2 nM | nih.gov |

| BAY 85-8501 | Human Neutrophil Elastase | Picomolar Potency | nih.gov |

| Peptidyl Phosphonate Derivative | Human Neutrophil Elastase | kinact/KI > 2,000,000 M-1s-1 | mdpi.com |

Exploration of new therapeutic targets beyond HNE inhibition

While HNE is a well-established target, its biological pathways are interconnected with other inflammatory mediators. This has prompted research into new therapeutic targets that could offer alternative or complementary treatment strategies.

One promising area is the development of dual-target inhibitors. The structural similarity between HNE and proteinase 3 (PR3), another serine protease released by neutrophils, makes the design of dual HNE/PR3 inhibitors an attractive and innovative approach for treating neutrophilic inflammatory diseases. nih.govacs.org Existing HNE inhibitor scaffolds, such as dihydropyrimidinone and triazolopyrimidine, are being investigated as potential starting points for these polypharmacological agents. acs.org

Another emerging target is Peptidylarginine Deiminase 4 (PAD4). PAD4 is involved in the formation of neutrophil extracellular traps (NETs), a process in which HNE also plays a role. mdpi.com Inhibiting PAD4 could suppress NET formation and ameliorate conditions like elastase-induced emphysema, offering a selective way to target a key pathological process in certain lung diseases. mdpi.com

Furthermore, the broader inflammatory cascade presents other potential targets. For example, 4-hydroxynonenal (B163490) (HNE), an aldehyde product of lipid peroxidation, has been identified as a novel endogenous inhibitor of the NLRP3 inflammasome. nih.gov By blocking the interaction between NLRP3 and NEK7, 4-hydroxynonenal can mitigate inflammasome activation and subsequent inflammatory responses like pyroptosis and IL-1β secretion. nih.gov While distinct from the protease HNE, understanding the regulatory roles of such related molecules could open new avenues for anti-inflammatory therapies.

Investigation of novel synthetic routes and catalytic processes

The synthesis of sulfonamides and other sulfonyl-containing compounds, for which 4-(chlorosulfonyl)phenyl pivalate is an intermediate, is a cornerstone of this area of research. While traditional methods, such as the reaction of a sulfonyl chloride with an amine, are well-established, they can have limitations. researchgate.netnih.gov Consequently, there is a strong drive to develop more efficient, versatile, and environmentally benign synthetic strategies.

Recent advances include the use of sulfur dioxide surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and potassium metabisulfite (B1197395) (K2S2O5). nih.govthieme-connect.com These reagents provide a practical and highly functional-group-compatible way to introduce the sulfonyl group. thieme-connect.com Metal-catalyzed cross-coupling reactions are also gaining prominence. Catalysts based on palladium, copper, and indium have been used to facilitate the synthesis of sulfonamides from thiols or sulfonic acids, often under milder conditions and with higher yields. researchgate.net

Flow chemistry is another innovative approach being applied to sulfonamide synthesis. This technique can streamline the process, making it more suitable for various stages of drug discovery, from initial hit-to-lead identification to large-scale production. nih.gov

A particularly novel area is the application of "click chemistry," specifically the Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction. researchgate.net This method allows for the highly efficient and reliable creation of sulfonyl fluorides, which are valuable intermediates in their own right. The development of photolabile protecting groups for sulfinates further enhances the utility of this approach, allowing the reactive sulfonyl fluoride to be introduced late in a synthetic sequence with greater control and structural diversity. researchgate.net These advanced synthetic and catalytic processes are crucial for accelerating the discovery and development of the next generation of therapeutic agents. mdpi.com

Table of Mentioned Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 150374-99-5 |

| 4-Hydroxynonenal | 75899-68-2 |

| BAY 85-8501 | 1453997-75-4 |

| Cathepsin G | 9004-05-1 |

| CHF6333 | 1413944-77-7 |

| Dihydropyrimidinone | - |

| N-benzoylindazole derivative | 1448314-31-5 |

| Peptidylarginine Deiminase 4 (PAD4) | - |

| Potassium metabisulfite (K2S2O5) | 16731-55-8 |

| Proteinase 3 | 9014-01-1 |

| Sivelestat | 127373-66-4 |

| Thrombin | 9002-04-4 |

| Triazolopyrimidine | 274-99-7 |

| Urokinase | 9039-53-6 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.